molecular formula C22H23N3O2S B2518274 N1-(3,5-dimethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide CAS No. 896377-76-7

N1-(3,5-dimethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide

Cat. No. B2518274
CAS RN: 896377-76-7
M. Wt: 393.51
InChI Key: ZQSMQDXGVWIMLS-UHFFFAOYSA-N
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Description

The compound "N1-(3,5-dimethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide" is a complex organic molecule that likely contains multiple functional groups, including an oxalamide moiety, a thiazole ring, and substituted phenyl groups. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of α-amino acid esters with aromatic aldehydes to form oxazolidines and thiazolidines, which can be further dehydrogenated to form oxazoles and thiazoles . Additionally, the synthesis of a thiazolo[3,2-a]pyrimidine derivative was achieved by reacting a mercapto-dihydropyrimidine with dimethyl acetylenedicarboxylate . These methods suggest that the synthesis of the target compound could involve similar strategies, such as the condensation of appropriate precursors followed by cyclization and functional group transformations.

Molecular Structure Analysis

The molecular structure of related compounds shows features such as planarity in thiazole rings and the formation of supramolecular networks through hydrogen bonding . The target compound is likely to exhibit similar structural characteristics, with the potential for intermolecular interactions facilitated by its functional groups, which could influence its solid-state arrangement and properties.

Chemical Reactions Analysis

The related compounds demonstrate reactivity typical of their functional groups. For instance, oxazolidines and thiazolidines can form Mannich bases and undergo acetylation followed by cyclization under certain conditions . These reactions indicate that the target compound may also participate in similar chemical transformations, which could be utilized to modify its structure or to create derivatives with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds include the formation of nearly planar rings and specific conformations, as well as the ability to form extended hydrogen-bonded networks . These properties suggest that the target compound may have a rigid structure with the potential for strong intermolecular interactions, which could affect its melting point, solubility, and crystalline form.

Scientific Research Applications

Catalytic Reactions

N1-(3,5-dimethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide and its related compounds have been found effective as ligands in catalytic reactions. For instance, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), a related compound, was shown to be an efficient ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes (Chen et al., 2023).

Synthesis of Heterocyclic Compounds

The chemical is used in the synthesis of heterocyclic compounds. One study explored the synthesis and anti-HIV-1 activity of 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones, where appropriately substituted analogues were found active against HIV-1 (Danel et al., 1998).

Anticancer Activity

Compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, which are structurally similar, have shown anticancer activity. For example, the reaction of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile with various agents led to the formation of products with confirmed anticancer properties (Metwally et al., 2016).

Synthesis of Oxalamides

A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides was developed, which is useful for synthesizing anthranilic acid derivatives and oxalamides. This method highlights the diverse applications of oxalamide-based compounds in synthesis (Mamedov et al., 2016).

properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-14-4-6-17(7-5-14)22-25-18(13-28-22)8-9-23-20(26)21(27)24-19-11-15(2)10-16(3)12-19/h4-7,10-13H,8-9H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSMQDXGVWIMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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